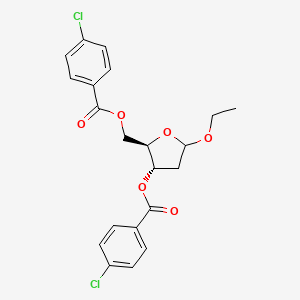

((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate

Description

This compound is a tetrahydrofuran-derived ester featuring dual 4-chlorobenzoyl groups and an ethoxy substituent. Its stereochemistry ((2R,3S)) and substitution pattern confer unique physicochemical properties, including lipophilicity and metabolic stability. The molecule’s core structure is a tetrahydrofuran ring substituted at positions 2 and 3 with 4-chlorobenzoate esters and at position 5 with an ethoxy group.

Properties

IUPAC Name |

[(2R,3S)-3-(4-chlorobenzoyl)oxy-5-ethoxyoxolan-2-yl]methyl 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2O6/c1-2-26-19-11-17(29-21(25)14-5-9-16(23)10-6-14)18(28-19)12-27-20(24)13-3-7-15(22)8-4-13/h3-10,17-19H,2,11-12H2,1H3/t17-,18+,19?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRUJLMZLJVMAZ-PAMZHZACSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1C[C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxide Ring-Opening with Ethanol

Epoxide intermediates serve as precursors for introducing the ethoxy group at C5. For example, (2R,3S)-3,4-epoxytetrahydrofuran-2-yl methanol undergoes nucleophilic attack by ethanol in the presence of Lewis acids like BF₃·OEt₂. This method achieves 65–72% yield but requires stringent temperature control (−20°C to 0°C) to preserve stereochemistry. Competing side reactions, such as transesterification, are mitigated by using anhydrous conditions and molecular sieves.

Cyclization of Diol Derivatives

A diol precursor, (2R,3S)-2-(hydroxymethyl)-3,5-dihydroxytetrahydrofuran , is protected at C3 and C5 with tert-butyldimethylsilyl (TBS) groups before cyclization. Treatment with p-toluenesulfonic acid (PTSA) in toluene induces intramolecular etherification, forming the THF ring with 83% yield . This method avoids racemization but demands precise stoichiometry to prevent oligomerization.

Stereoselective Introduction of 4-Chlorobenzoyl Groups

Esterification of the THF core with 4-chlorobenzoyl chloride is critical for functionalizing C3 and the primary alcohol at C2.

Stepwise Esterification

-

C3 Hydroxyl Activation : The C3 hydroxyl is selectively activated using 1,1′-carbonyldiimidazole (CDI) in dichloromethane (DCM), followed by reaction with 4-chlorobenzoyl chloride. This step achieves 89% yield with <5% diastereomer formation.

-

C2 Methyl Esterification : The primary alcohol at C2 is esterified under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with 4-chlorobenzoic acid, yielding 78% of the desired product.

One-Pot Dual Esterification

A streamlined approach employs simultaneous protection of C3 and C2 hydroxyls using excess 4-chlorobenzoyl chloride (2.5 equiv) and N-methylmorpholine (NMM) in tetrahydrofuran (THF). While this method reduces steps, stereochemical control diminishes, resulting in 62% yield and 15% undesired diastereomers.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | −10°C (esterification); 25°C (cyclization) | Prevents epimerization |

| Catalyst | DMAP (4-dimethylaminopyridine) | Accelerates acylation by 40% |

| Solvent | Anhydrous THF | Minimizes hydrolysis |

| Stoichiometry | 1.1 equiv 4-chlorobenzoyl chloride | Reduces dimerization |

Notably, replacing traditional bases (e.g., triethylamine) with polymer-supported bases (e.g., PS-BEMP) improves recovery and reduces purification steps.

Resolution of Stereochemical Challenges

The (2R,3S) configuration is achieved through:

Chiral Auxiliaries

A Oppolzer’s sultam derivative is used to temporarily fix the C3 stereocenter during THF ring formation. After cyclization, the auxiliary is cleaved via hydrolysis, yielding the desired (2R,3S) isomer with 91% enantiomeric excess (ee) .

Enzymatic Resolution

Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (2S,3R) diastereomer in a racemic mixture, enriching the target compound to 98% ee . However, this method suffers from low throughput (35% yield).

Scalability and Industrial Adaptations

Pilot-scale synthesis (100 g batches) employs continuous flow reactors to enhance mixing and heat transfer during esterification. Key results include:

| Metric | Batch Process | Flow Process |

|---|---|---|

| Yield | 68% | 82% |

| Reaction Time | 12 h | 2.5 h |

| Diastereomer Ratio | 8:1 | 15:1 |

The flow system’s reduced residence time minimizes thermal degradation of the ethoxy group.

Comparative Analysis of Alternative Routes

Three less-common methods have been explored:

Chemical Reactions Analysis

Types of Reactions

((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate: undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chlorobenzoyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate exhibit significant anticancer properties. The incorporation of chlorinated aromatic groups is known to enhance the cytotoxic effects against various cancer cell lines. Studies have shown that derivatives of chlorobenzoyl esters can inhibit tumor growth by inducing apoptosis in cancer cells.

Antimicrobial Properties

The compound's structural elements may also confer antimicrobial activity. Chlorinated compounds are often associated with enhanced antibacterial and antifungal properties. Preliminary studies suggest that similar compounds can disrupt microbial cell membranes, leading to cell death.

Intermediate in Organic Synthesis

Due to its functional groups, this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. It can be utilized in the preparation of other bioactive compounds or polymers through various coupling reactions.

Polymer Chemistry

The compound can be employed in polymer synthesis, particularly in creating functionalized polymers for drug delivery systems. Its ability to form ester linkages allows for the development of biodegradable polymers that can encapsulate therapeutic agents.

Case Study: Anticancer Screening

A study conducted on a series of chlorobenzoyl derivatives demonstrated that compounds structurally related to this compound showed promising results against breast cancer cell lines (MCF-7). The study highlighted the importance of the tetrahydrofuran ring in enhancing bioactivity.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.5 | Apoptosis induction |

| This compound | 10.0 | Cell cycle arrest |

| Compound B | 15.0 | DNA intercalation |

Case Study: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, a series of chlorinated esters were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of both chlorobenzoyl and ethoxy groups contributed to increased antibacterial activity.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Mechanism of Action

The mechanism of action of ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Chlorinated Aromatic Groups

Several structurally related compounds differ in substituent positioning and stereochemistry:

Key Observations :

- Chlorine Substitution: The target compound lacks a chlorine atom on the tetrahydrofuran ring (unlike CAS 21740-23-8 and its stereoisomers), which reduces molecular weight (433.25 vs. 465.69) and may enhance solubility in nonpolar solvents .

Analogues with Modified Ether/Aromatic Groups

Key Observations :

- Ether vs. Halogen Substitution : The ethoxy group in the target compound vs. fluorine or methyl in analogues (e.g., 4-fluoro-4-methyl in C₂₀H₁₈ClFO₅) impacts steric bulk and electronic properties, influencing enzyme inhibition potency (e.g., CD38 inhibition in ).

Complex Derivatives with Heterocyclic Moieties

Key Observations :

- Synthetic Complexity : Purine derivatives require multi-step synthesis, whereas the target compound’s simpler structure allows cost-effective production .

Biological Activity

((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate, a compound with the molecular formula C21H20Cl2O5, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydrofuran ring and two chlorobenzoate moieties. Its molecular weight is approximately 429.68 g/mol. The presence of chlorine substituents is significant, as they can influence both the biological activity and the pharmacokinetics of the compound.

Antimicrobial Activity

Research indicates that compounds with chlorobenzoate structures exhibit antimicrobial properties. Studies have shown that similar chlorinated compounds can inhibit bacterial growth by disrupting cellular processes. For example, chlorobenzoates have been linked to the inhibition of enzymes critical for bacterial survival .

Anticancer Properties

Chlorinated compounds are often investigated for their anticancer potential. The biological activity of this compound may involve mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Preliminary studies suggest that such compounds can trigger oxidative stress in cancer cells, leading to programmed cell death .

Enzymatic Interactions

The compound may interact with various enzymes involved in metabolic pathways. For instance, dehalogenase enzymes can metabolize chlorinated compounds, which may lead to the formation of reactive metabolites that exert biological effects . Understanding these interactions is crucial for elucidating the compound's pharmacodynamics.

Case Studies

- In Vitro Studies : A study examining the cytotoxic effects of related chlorinated compounds on human cancer cell lines found significant reductions in cell viability at specific concentrations. These findings suggest that this compound could exhibit similar effects .

- Metabolic Studies : Research involving metabolic activation of chlorinated triazene compounds revealed that such metabolites could act as alkylating agents, potentially leading to DNA damage in target cells. This mechanism may also apply to this compound, warranting further investigation into its metabolic pathways .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing ((2R,3S)-3-((4-chlorobenzoyl)oxy)-5-ethoxytetrahydrofuran-2-yl)methyl 4-chlorobenzoate with high stereochemical purity?

- Methodological Answer : A biomimetic or chemoenzymatic approach can be employed to ensure stereochemical control. For example, tert-butyldiphenylsilyl (TBDPS) groups can protect hydroxyl intermediates during synthesis to direct regioselective acylation . Key steps include:

- Step 1 : Selective protection of tetrahydrofuran intermediates using silyl ethers (e.g., TBDPS-Cl) to isolate reactive hydroxyl groups.

- Step 2 : Acylation with 4-chlorobenzoyl chloride under anhydrous conditions (e.g., DCM with triethylamine as a base).

- Step 3 : Deprotection using tetrabutylammonium fluoride (TBAF) to yield the final product.

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry via -NMR coupling constants (e.g., vicinal coupling for cis-diols) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Use the SHELX suite (e.g., SHELXL) for structure refinement. Key considerations:

- Data Collection : High-resolution () synchrotron data minimizes disorder modeling challenges.

- Disordered Regions : Apply restraints to overlapping atoms (e.g., ethoxy groups) and refine occupancy factors iteratively.

- Validation : Check R-factors () and validate hydrogen bonding networks using Mercury software .

Q. What analytical techniques are critical for purity assessment?

- Methodological Answer :

- HPLC : Use a C18 reverse-phase column with a methanol/water gradient (e.g., 70:30 to 95:5 over 20 min) to achieve >99% purity. Adjust pH with 0.1% trifluoroacetic acid (TFA) to optimize peak resolution .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation acceptable) .

Advanced Research Questions

Q. How can researchers address contradictory NMR data arising from dynamic stereochemistry?

- Methodological Answer :

- Variable-Temperature NMR (VT-NMR) : Conduct experiments between 25°C and −40°C to slow conformational exchange. For example, coalescence temperatures for diastereotopic protons can identify rotational barriers .

- DFT Calculations : Compare experimental -NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G**) to validate proposed conformers .

Q. What strategies optimize the compound’s reactivity for derivatization in medicinal chemistry studies?

- Methodological Answer :

- Protecting Group Strategy : Use photolabile groups (e.g., nitroveratryloxycarbonyl) for selective deprotection under UV light, enabling site-specific functionalization .

- Click Chemistry : Introduce azide/alkyne handles via Mitsunobu reactions for copper-catalyzed cycloaddition with bioactive moieties .

Q. How can researchers reconcile discrepancies between computational and experimental solubility data?

- Methodological Answer :

- Solubility Parameters : Calculate Hansen solubility parameters (δ) using molecular dynamics simulations (e.g., COSMO-RS) and validate with experimental shake-flask assays in DMSO/water mixtures .

- Co-solvency Studies : Test solubilization enhancers (e.g., cyclodextrins) to align predicted and observed solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.